5-[(4-methylpiperazin-1-yl)sulfonyl]-2-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine -

5-[(4-methylpiperazin-1-yl)sulfonyl]-2-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

Catalog Number: EVT-5739879
CAS Number:
Molecular Formula: C17H23N5O2S
Molecular Weight: 361.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060)

  • Compound Description: JNJ 54166060 is a potent and orally bioavailable P2X7 antagonist. Studies have shown its efficacy in rat models, demonstrating an ED50 of 2.3 mg/kg []. Additionally, it displays a favorable pharmacokinetic profile with low-moderate clearance in preclinical species []. Notably, JNJ 54166060 exhibits regioselective inhibition of midazolam CYP3A metabolism [].

(S)-(2-fluoro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone (Compound 29)

  • Compound Description: Compound 29 is a P2X7 antagonist characterized by its potent receptor occupancy at low doses in rat models, exhibiting an ED50 of 0.06 mg/kg []. It showcases the incorporation of a chiral center within its structure [].
  • Relevance: Though Compound 29 differs from the target compound by incorporating a [, , ]triazolo[4,5-c]pyridine moiety instead of an imidazo[4,5-c]pyridine, the presence of similar substituents and shared tetrahydropyridine ring system highlights a degree of structural similarity with the target compound. Understanding the structure-activity relationships within this class of compounds, particularly those with variations in the heterocyclic core, can provide valuable insights for drug design.

(S)-(3-fluoro-2-(trifluoromethyl)pyridin-4-yl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)methanone (Compound 35)

  • Compound Description: Identified as a potential clinical candidate, Compound 35 demonstrates potent P2X7 receptor occupancy in rat models with an ED50 of 0.07 mg/kg []. It exhibits favorable solubility and good tolerability in preclinical species, supporting its advancement to phase I clinical trials for mood disorders [].
  • Relevance: Similar to Compound 29, Compound 35 shares the tetrahydropyridine ring system and comparable substituents with the target compound, but incorporates the [, , ]triazolo[4,5-c]pyridine moiety. The structural similarities and contrasting heterocyclic cores between Compound 35 and the target compound provide a basis for investigating the impact of these variations on P2X7 antagonism and other biological activities.
  • Compound Description: SB-772077-B acts as a novel aminofurazan-based Rho kinase inhibitor, effectively decreasing pulmonary and systemic arterial pressures while increasing cardiac output []. It exhibits superior potency compared to other Rho kinase inhibitors, including Y-27632 and fasudil, in reducing arterial pressures []. SB-772077-B has demonstrated potential in preclinical studies for the treatment of pulmonary hypertension, highlighting its ability to attenuate pulmonary arterial pressure increases [].

TA-606 [(3-pentyloxy)carbonyloxymethyl-5-acetyl-2-n-propyl-3-[2'(1H -tetrazole-5-yl)biphenyl-4-yl]methyl-4,5,6,7-tetrahydro imidazo[4,5-c]pyridine-4-carboxylate hydrochloride]

  • Compound Description: TA-606, a prodrug-type angiotensin II (Ang II) AT1-receptor antagonist, effectively inhibits Ang II-induced pressor response in dog models []. It shows higher potency compared to losartan, another AT1-receptor antagonist []. Notably, TA-606 rapidly converts to its active form, 606A, after oral administration [].
  • Compound Description: 606A, the active metabolite of TA-606, acts as a novel AT1-receptor antagonist, exhibiting significant hypotensive effects in spontaneously hypertensive rat models []. In addition to blood pressure reduction, 606A demonstrates protective effects against cardiac hypertrophy, improves renal function, and enhances endothelium-dependent relaxation in the aorta [].

Losartan (2-n-butyl-4-chloro-1-[(2′-(1H-tetrazol-5-yl)biphenyl-4-yI)methyl]imidazole-5-carboxylic acid)

  • Compound Description: Losartan, a widely used angiotensin II receptor antagonist, functions as a prodrug that requires metabolic activation []. It has demonstrated cardioprotective effects against myocardial ischemia-reperfusion injury, primarily mediated through the stimulation of AT2 receptors and the kallikrein-kinin system [].

EXP3174 (2-n-butyl-4-chloro-5 hydroxymethyl-1-[(2'-1H-tetrazol-5-yl)biphenyl-4-yl)methyl] imidazole)

  • Compound Description: EXP3174, an active metabolite of losartan, exhibits orthostatic hypotensive effects in rat models []. This effect on blood pressure regulation distinguishes it from 606A, which doesn't induce orthostatic hypotension [].

CV-11974 (2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H- benzimidazole-7-carboxylic acid)

  • Compound Description: CV-11974 selectively blocks the angiotensin II type 1 (AT1) receptor, effectively inhibiting the suppressive effect of angiotensin II on cytokine-induced nitric oxide production in vascular smooth muscle cells [].

PD123,319 [S-(+)-1-([4-(dimethylamino)-3-methylphenyl]methyl)-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo(4,5-c)pyridine-6-carboxylic acid]

  • Compound Description: PD123,319 is a selective angiotensin II type 2 (AT2) receptor antagonist, often used to discern the roles of AT1 and AT2 receptors in various physiological processes [, ].

Properties

Product Name

5-[(4-methylpiperazin-1-yl)sulfonyl]-2-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

IUPAC Name

5-(4-methylpiperazin-1-yl)sulfonyl-2-phenyl-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine

Molecular Formula

C17H23N5O2S

Molecular Weight

361.5 g/mol

InChI

InChI=1S/C17H23N5O2S/c1-20-9-11-21(12-10-20)25(23,24)22-8-7-15-16(13-22)19-17(18-15)14-5-3-2-4-6-14/h2-6H,7-13H2,1H3,(H,18,19)

InChI Key

DAJQBKMSQHATGU-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)S(=O)(=O)N2CCC3=C(C2)NC(=N3)C4=CC=CC=C4

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)N2CCC3=C(C2)NC(=N3)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.